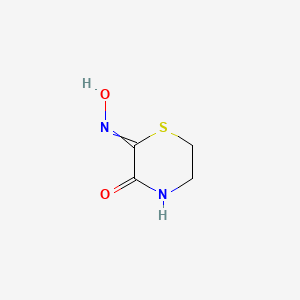

2-(Hydroxyimino)thiomorpholin-3-one

Beschreibung

Eigenschaften

CAS-Nummer |

51546-48-6 |

|---|---|

Molekularformel |

C4H6N2O2S |

Molekulargewicht |

146.17 g/mol |

IUPAC-Name |

2-hydroxyiminothiomorpholin-3-one |

InChI |

InChI=1S/C4H6N2O2S/c7-3-4(6-8)9-2-1-5-3/h8H,1-2H2,(H,5,7) |

InChI-Schlüssel |

ITYCYKLXTLAVTD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(=NO)C(=O)N1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(hydroxyimino)thiomorpholin-3-one with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Physicochemical and Reactivity Comparisons

Hydrogen-Bonding Capacity: The hydroxyimino group in this compound enables strong O–H···N hydrogen bonds, as observed in crystal structures of analogous compounds (e.g., ). This contrasts with 2-phenylthiomorpholin-3-one, which lacks such interactions, leading to differences in solubility and crystal packing . In Cefdinir-related impurities, the (Z)-hydroxyimino configuration enhances stability against hydrolysis compared to (E)-isomers, critical for maintaining antibiotic efficacy .

Tautomerism and Stability: The hydroxyimino group in this compound may undergo tautomerism between oxime and nitroso forms, a feature absent in non-imino analogs like 2-phenylthiomorpholin-3-one. This tautomerism could influence metabolic stability in pharmaceutical contexts . Risperidone impurities (EP) highlight the significance of E/Z isomerism in hydroxyimino-containing drugs, where configuration affects binding to dopamine receptors and toxicity profiles .

This contrasts with electron-donating substituents (e.g., phenyl in 2-phenylthiomorpholin-3-one), which may stabilize the ring against nucleophilic attack .

Q & A

Basic: What are the recommended synthetic methodologies for 2-(hydroxyimino)thiomorpholin-3-one, and how can reaction conditions be optimized?

Synthesis of this compound typically involves multi-step reactions, including cyclization and hydroxyimino group introduction. Key considerations:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to stabilize intermediates and enhance reaction rates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are often used to facilitate imine formation or cyclization .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective for isolating the product from byproducts .

- Yield optimization : Reaction monitoring via thin-layer chromatography (TLC) and stoichiometric control of reagents (e.g., hydroxyamine derivatives) can mitigate side reactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, planar hydroxyimino groups form O—H⋯N interactions stabilizing crystal packing . Software like SHELXL (for refinement) and SHELXS (for structure solution) are standard tools .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry; hydroxyimino protons appear as broad singlets near δ 10-12 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- GHS hazards : Classified as a skin irritant (Category 1B) and flammable liquid (Category 4). Use PPE (gloves, goggles) and work in a fume hood .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can reaction mechanisms involving the hydroxyimino group in thiomorpholin-3-one derivatives be elucidated?

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps (e.g., imine tautomerization) .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and electronic effects of substituents on reactivity .

- Isotopic labeling : ¹⁵N-labeled hydroxyimino groups help track proton transfer pathways in NMR studies .

Advanced: What strategies address crystallographic challenges in resolving the structure of this compound?

- Twinned data refinement : Use SHELXL’s TWIN command to model pseudo-merohedral twinning, common in planar molecules .

- Hydrogen bonding analysis : Identify O—H⋯N and C—H⋯O interactions via Hirshfeld surface analysis to validate packing motifs .

- High-resolution data : Collect synchrotron radiation data (λ < 1 Å) to improve accuracy for light atoms (e.g., oxygen, nitrogen) .

Advanced: How does the hydroxyimino moiety influence the bioactivity of thiomorpholin-3-one derivatives?

- Structure-activity relationships (SAR) : The hydroxyimino group enhances hydrogen-bonding with biological targets (e.g., enzymes or receptors). For example, similar compounds exhibit antimicrobial activity via binding to bacterial DNA gyrase .

- Metabolic stability : Hydroxyimino groups may undergo oxidation to nitroso intermediates, requiring stability assays in simulated physiological conditions .

Advanced: What are the degradation pathways of this compound under varying pH and temperature conditions?

- Acidic conditions : Protonation of the hydroxyimino group leads to hydrolysis, forming thiomorpholin-3-one and hydroxylamine .

- Alkaline conditions : Base-catalyzed oxidation generates nitroso derivatives, detectable via HPLC with UV detection (λ = 254 nm) .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, with mass loss corresponding to CO and NH₃ release .

Advanced: How can impurities in this compound synthesis be identified and quantified?

- HPLC methods : Use C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to separate hydroxyimino tautomers and byproducts .

- LC-MS/MS : Detect trace impurities (e.g., unreacted thiomorpholin-3-one) with a limit of quantification (LOQ) < 0.1% .

- Reference standards : Synthesize or procure certified impurities (e.g., decarboxylated analogs) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.